
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an isonicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用機序
Target of Action
Compounds with a similar thiazole-based structure have been evaluated for anticonvulsant activity . Therefore, it’s possible that this compound may also target proteins or receptors involved in neural signaling.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound could influence pathways related to neural signaling and excitability.
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown anticonvulsant activity, suggesting that this compound may also have effects on neural activity .
生化学分析
Biochemical Properties
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to participate in electrophilic and nucleophilic substitution reactions, which can affect enzyme activity and protein interactions . The pyrrolidine ring contributes to the compound’s ability to form stable complexes with metal ions, which can further modulate enzyme activity . Additionally, the isonicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing redox reactions and cellular metabolism .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling proteins, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling with isonicotinamide.
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between α-haloketones and thioamides under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling with Isonicotinamide: The final step involves coupling the thiazole-pyrrolidine intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
1-(thiazol-2-yl)pyrrolidin-2-one: A related compound with similar structural features but different biological activities.
2-(thiazol-2-yl)isoindoline-1,3-dione: Another related compound with potential anticonvulsant activity.
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is unique due to its specific combination of thiazole, pyrrolidine, and isonicotinamide moieties, which confer distinct biological properties and potential therapeutic applications.
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-3-5-15-6-4-11)17-10-12-2-1-8-18(12)14-16-7-9-20-14/h3-7,9,12H,1-2,8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYOOGLOBBIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)
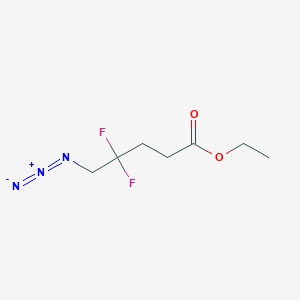

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)
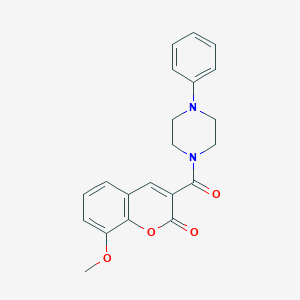
![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)
![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)
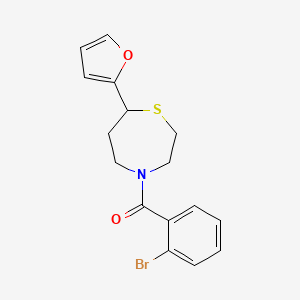
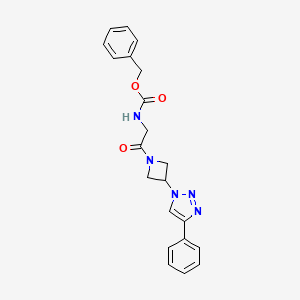
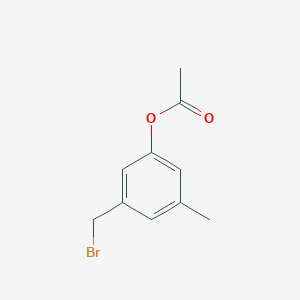
![2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2965809.png)
